
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a hydroxyl group. This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine typically involves several steps:
Protection of the amino group: The amino group of L-Phenylalanine is protected using the Fmoc group. This is achieved by reacting L-Phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Bromination: The protected amino acid is then subjected to bromination. This involves the introduction of a bromine atom at the beta position of the phenylalanine side chain. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the beta position. This can be achieved through various methods, including the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are used for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as enzyme inhibitors or substrates.
Industry: The compound is used in the production of peptide-based materials and hydrogels, which have applications in drug delivery and tissue engineering.
Wirkmechanismus
The mechanism of action of N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by mimicking the natural substrate and binding to the active site.
Protein Interactions: It can interact with proteins, affecting their structure and function. This is particularly useful in the study of protein-protein interactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-(betaS)-3-bromo-beta-hydroxy-L-Phenylalanine can be compared with other similar compounds:
N-Fmoc-3-bromo-L-Phenylalanine: Lacks the hydroxyl group, making it less versatile in certain reactions.
N-Fmoc-beta-hydroxy-L-Phenylalanine: Lacks the bromine atom, which limits its use in substitution reactions.
N-Fmoc-3-chloro-beta-hydroxy-L-Phenylalanine: Similar to the brominated compound but with different reactivity due to the presence of chlorine instead of bromine.
These comparisons highlight the unique features of this compound, particularly its dual functionality provided by the bromine and hydroxyl groups, which make it a valuable compound in various scientific applications.
Eigenschaften
Molekularformel |
C24H20BrNO5 |
|---|---|
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
(2S,3S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 |
InChI-Schlüssel |
LTYPYDUGASQWMM-VXKWHMMOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@H](C4=CC(=CC=C4)Br)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


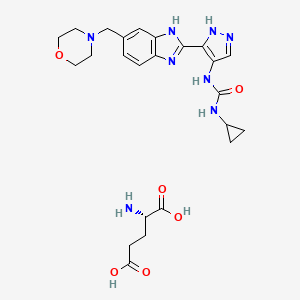
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)

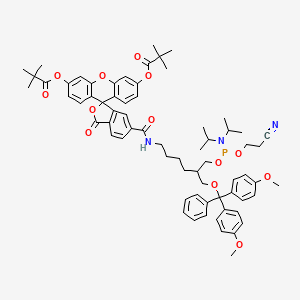
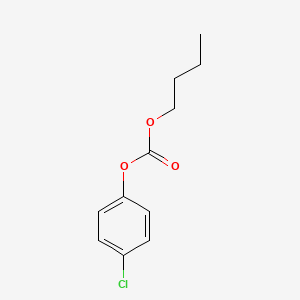
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
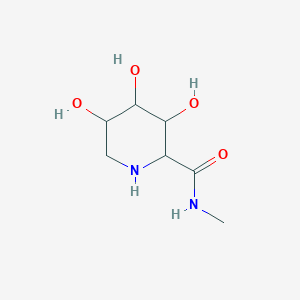
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
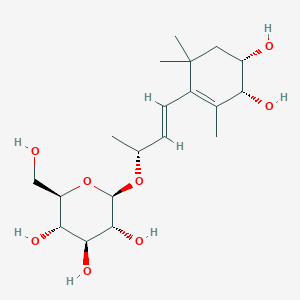
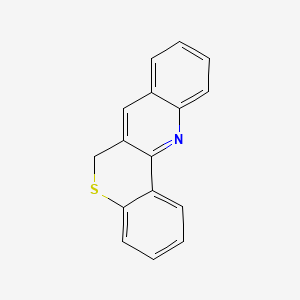
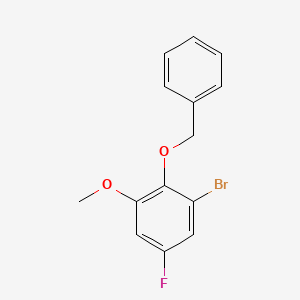
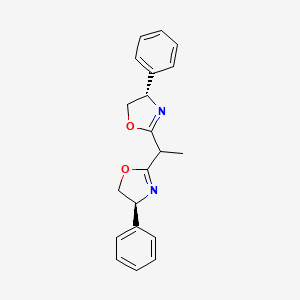
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
